molecular formula C16H25ClN2O2S B2393650 N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride CAS No. 2418668-17-2

N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride

Cat. No. B2393650
CAS RN: 2418668-17-2
M. Wt: 344.9
InChI Key: XLIVMESWSNZLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride inhibits the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then conjugated to cullin-RING ligases (CRLs), which are involved in the ubiquitination and degradation of proteins. By inhibiting NAE, this compound prevents the activation of NEDD8 and the subsequent degradation of CRL substrates, leading to the accumulation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. This accumulation ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. The compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to sensitize cancer cells to radiation and chemotherapy, suggesting that it may have potential as a combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride is its specificity for NAE, which reduces the risk of off-target effects. However, the compound has a short half-life and requires frequent dosing, which can be a limitation in some experimental settings. In addition, this compound has been shown to induce the accumulation of proteins that are involved in DNA repair, which may limit its effectiveness in some types of cancer.

Future Directions

Future research on N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride will likely focus on its potential as a combination therapy with other cancer treatments, as well as its use in specific types of cancer. In addition, new synthesis methods may be developed to improve the pharmacokinetic properties of the compound, such as its half-life and bioavailability. Finally, studies may be conducted to investigate the potential of this compound in other disease areas, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride involves several steps, including the reaction of 4-methylthiophenol with 2-bromo-4'-methylacetophenone to form 2-(4-methylphenylthio)acetophenone. This compound is then reacted with oxalyl chloride and dimethylformamide to form 2-(4-methylphenylsulfonyl)acetyl chloride. The final step involves the reaction of this compound with N-(4-aminooxan-4-ylmethyl)propan-1-amine to form this compound.

Scientific Research Applications

N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This system is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, this compound can prevent the degradation of these proteins, leading to cell death in cancer cells.

properties

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S.ClH/c1-12-3-5-14(6-4-12)21-13(2)15(19)18-11-16(17)7-9-20-10-8-16;/h3-6,13H,7-11,17H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIVMESWSNZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NCC2(CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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